2-(3-oxopiperazin-2-yl)-N-[4-(trifluoromethyl)phenyl]acetamide
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Overview
Description
The compound “2-(3-oxopiperazin-2-yl)-N-[4-(trifluoromethyl)phenyl]acetamide” is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceuticals, and a trifluoromethyl group attached to a phenyl ring, which is often used to increase the lipophilicity of a compound .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the piperazine ring, possibly through a cyclization reaction, followed by the introduction of the trifluoromethyl group . The exact synthetic route would depend on the starting materials and the specific conditions used.Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the reactivity of the piperazine ring and the trifluoromethyl group. For example, the piperazine ring might undergo reactions with electrophiles, while the trifluoromethyl group might participate in reactions with nucleophiles .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the piperazine ring and the trifluoromethyl group. For example, the trifluoromethyl group is known to increase the lipophilicity of compounds, which could affect their solubility and permeability .Scientific Research Applications
Antioxidant and Anti-inflammatory Applications
A study by Nayak et al. (2014) discusses the design, synthesis, and biological evaluation of a compound structurally similar to the queried chemical, focusing on its DPPH radical scavenging activity along with analgesic and anti-inflammatory activities. This suggests potential applications in exploring antioxidant properties and inflammation management Nayak, P., Narayana, B., Sarojini, B., Fernandes, J., & Akshatha, A. (2014).
Antimicrobial and Anticholinesterase Activities
Yurttaş et al. (2015) synthesized new derivatives related to the target compound, which were evaluated for their antimicrobial and anticholinesterase activities. The study found significant antifungal activity against Candida parapsilosis, indicating the potential use of these compounds in developing treatments against fungal infections Yurttaş, L., Özkay, Y., Karaca Gençer, H., & Acar, U. (2015).
Platelet Aggregation Inhibition
Kitamura et al. (2001) synthesized a series of 2-oxopiperazine derivatives to evaluate their abilities to inhibit platelet aggregation and their effects on bleeding time. This research is indicative of the therapeutic potential of such compounds in treating thrombotic diseases Kitamura, S., Fukushi, H., Miyawaki, T., Kawamura, M., Konishi, N., Terashita, Z., & Naka, T. (2001).
Bradykinin B1 Receptor Antagonism
Chen et al. (2011) discovered oxopiperazine-based B1 receptor antagonists that showed improved in vitro potency and metabolic stability, suggesting applications in pain and inflammation treatment Chen, J., Nguyen, T. T., D'amico, D., Qian, W., Human, J., Aya, T., Biswas, K., Fotsch, C., Han, N., Liu, Q., Nishimura, N., Peterkin, T. A. N., Yang, K. C., Zhu, J., Riahi, B., Hungate, R., Andersen, N., Colyer, J., Faul, M., Kamassah, A., Wang, J., Jona, J., Kumar, G., Johnson, E. J., & Askew, B. (2011).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
2-(3-oxopiperazin-2-yl)-N-[4-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F3N3O2/c14-13(15,16)8-1-3-9(4-2-8)19-11(20)7-10-12(21)18-6-5-17-10/h1-4,10,17H,5-7H2,(H,18,21)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFNASOLUASWKAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C(N1)CC(=O)NC2=CC=C(C=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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